molecular formula C17H16N4O2S B5552633 2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B5552633
M. Wt: 340.4 g/mol
InChI Key: CPBYTVNQEGEVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.09939694 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • A study explored the design and synthesis of certain derivatives related to the chemical structure of interest, which exhibited appreciable anticancer activity. These compounds were tested against a panel of 60 cancer cell lines, showing significant growth inhibition in eight cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

  • Research into derivatives of the specified chemical compound has shown promising antimicrobial properties. One study synthesized a range of new heterocycles incorporating the antipyrine moiety, which were evaluated for their antimicrobial activities, demonstrating effectiveness against various bacteria and fungi (Bondock et al., 2008).

Radioligand Imaging

  • A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a structural resemblance to the compound , was reported as selective ligands for the translocator protein (18 kDa). One of these compounds, DPA-714, designed with a fluorine atom in its structure, enables labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating its use in radioligand imaging for medical diagnostic purposes (Dollé et al., 2008).

QSAR Studies and Antibacterial Agents

  • QSAR studies and synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents were conducted, providing insights into the relationship between structure and antibacterial activity. This research offers a foundation for designing more effective antibacterial compounds based on structural modifications of the core chemical structure (Desai et al., 2008).

Novel Synthesis Methods

  • Innovative synthesis methods have been developed for creating novel heterocyclic compounds based on the core structure. These methods have enabled the exploration of new pharmacologically active compounds, contributing to the fields of medicinal chemistry and drug development (Janardhan et al., 2014).

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-7-18-17(19-11)23-9-16(22)21-14-5-3-4-13(8-14)15-10-24-12(2)20-15/h3-8,10H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBYTVNQEGEVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.